2-Chloro-8-fluoro-N-methylquinazolin-4-amine
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Overview
Description
2-Chloro-8-fluoro-N-methylquinazolin-4-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It belongs to the quinazoline family, which is known for its diverse biological activities. The compound’s molecular formula is C9H7ClFN3, and it has a molecular weight of 211.63 g/mol .
Preparation Methods
The synthesis of 2-Chloro-8-fluoro-N-methylquinazolin-4-amine involves several steps, typically starting with the formation of the quinazoline core. One common method includes the reaction of 2-aminobenzonitrile with appropriate reagents to introduce the chloro and fluoro substituents at the 2 and 8 positions, respectively. The methyl group is then introduced at the nitrogen atom of the quinazoline ring . Industrial production methods often employ metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
2-Chloro-8-fluoro-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-8-fluoro-N-methylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
2-Chloro-8-fluoro-N-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
2-Chloro-8-fluoroquinazoline: Lacks the N-methyl group.
2-Chloro-N-methylquinazolin-4-amine: Lacks the fluoro group.
8-Fluoro-N-methylquinazolin-4-amine: Lacks the chloro group.
These similar compounds may exhibit different biological activities and chemical reactivity, highlighting the importance of the specific substituents in determining the properties of this compound.
Properties
IUPAC Name |
2-chloro-8-fluoro-N-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c1-12-8-5-3-2-4-6(11)7(5)13-9(10)14-8/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVCNBCNWXIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594584-07-2 |
Source
|
Record name | 2-chloro-8-fluoro-N-methylquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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